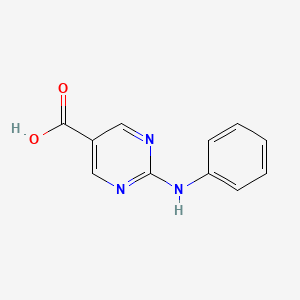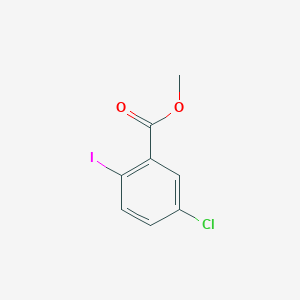
Aniline hydroiodide
Overview
Description
Aniline hydroiodide is an organic compound used in a variety of scientific and industrial applications. It is a colorless solid that is soluble in water and other organic solvents. This compound is a derivative of aniline, an aromatic amine, and is one of the most commonly used iodinating agents in organic synthesis. The compound has a wide range of applications in the field of organic chemistry, including the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Environmental Pollution Cleanup
Aniline, known for its environmental toxicity, has been a subject of study for removal from aqueous solutions. A study by Yu et al. (2017) highlighted the fabrication of layered double hydroxides intercalated with aromatic acid anions, demonstrating their efficiency in aniline removal from water. This approach could potentially be applied to aniline hydroiodide, contributing to environmental pollution cleanup.
Polymerization and Material Science
The polymerization of aniline has significant implications in material science. Gospodinova and Terlemezyan (1998) discussed the properties of polyaniline (PANI), a polymer derived from aniline, noting its potential in various applications including alternative energy sources and non-linear optics. This research can be extended to the study of this compound in the context of conducting polymers.
Wastewater Treatment
The elimination of aniline and its derivatives, including potentially this compound, from wastewater is crucial, especially in the pharmaceutical and dye industries. Chaturvedi and Katoch (2020) reviewed various remedial technologies, suggesting that advanced oxidation processes (AOPs) are cost-effective and efficient for this purpose.
Corrosion Inhibition
Aniline derivatives have been studied for their role in corrosion inhibition. Daoud et al. (2014) and Khaled and Hackerman (2003) investigated aniline derivatives as corrosion inhibitors in acidic environments. These studies could guide research on this compound as a corrosion inhibitor.
Sensor Technology
Aniline's derivative, poly(aniline), was explored by Shoji and Freund (2001) for use in sensor technology. The study demonstrated its application in pH electrodes and potential use in nonenzymatic glucose sensors. This research can be extrapolated to this compound for developing innovative sensor technologies.
Biomedical Applications
Atoufi et al. (2017) and Zarrintaj et al. (2018) investigated aniline-based compounds in tissue engineering, specifically in neural tissue applications. These studies provide a foundation for exploring the use of this compound in biomedical applications, such as drug delivery systems and neural regeneration.
Electrocatalytic Oxidation
The degradation of aniline through electrocatalytic oxidation was studied by Li et al. (2003), indicating a potential application for this compound in environmental remediation through oxidation processes.
Biochemical Analysis
Aniline's reactivity was explored by Goodwin (1971) for measuring pentoses in biochemical assays. This method could potentially be adapted for this compound in analytical chemistry.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Aniline hydroiodide, also known as phenylamine or aminobenzene, is an organic compound that primarily targets the aromatic amine group . This group plays a crucial role in many chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The primary targets of this compound are therefore the molecules and structures that interact with the aromatic amine group.
Mode of Action
This compound interacts with its targets through a variety of chemical reactions. One of the key interactions is the electrophilic aromatic substitution, where this compound acts as a nucleophile, donating electron density to an electrophile . Another important interaction is the nucleophilic aromatic substitution, where this compound acts as a nucleophile, replacing a leaving group on an aromatic ring .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it is involved in the synthesis of diverse N,N′-disubstituted guanidines, which are important in various biological functions . This compound also participates in the formation of indoles, which are key components in many natural products and pharmaceuticals .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound can be absorbed into the body via inhalation, ingestion, or skin contact . Once absorbed, it is distributed throughout the body, primarily targeting the aromatic amine group. This compound is metabolized in the body, with N-acetyl-4-aminophenol being a major metabolite . The elimination rates of this compound and its metabolites are generally rapid .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it can lead to the formation of new C-N bonds . Additionally, this compound can result in the formation of diverse guanidines, which have various biological functions . It can also lead to the production of indoles, which are key components in many natural products and pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the majority of this compound that is released into the environment comes from industries that produce it or use it to make other chemicals . Natural forest fires may also release small amounts of this compound into the environment . These environmental factors can influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
aniline;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.HI/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQARYBEAKAXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963395 | |
| Record name | Aniline--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45497-73-2 | |
| Record name | Benzenamine, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45497-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline hydroiodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anilinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the stability of Aniline Hydroiodide in the context of these reactions?
A2: While the provided research doesn't focus on the independent properties of this compound, it highlights its presence as a byproduct in reactions with AsI₃ and Aniline. Notably, the AsI₃ and Aniline adducts tend to decompose into Arsenic Dianilidoiodide and this compound, suggesting a relative stability of this compound under those specific conditions. [] Further research focusing specifically on this compound would be needed to fully understand its stability profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




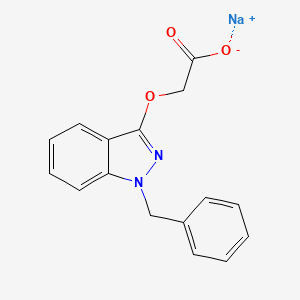

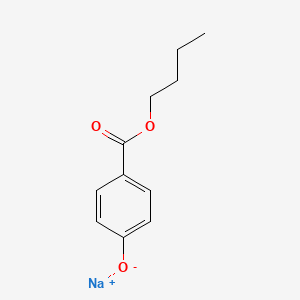

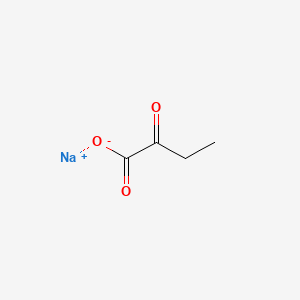

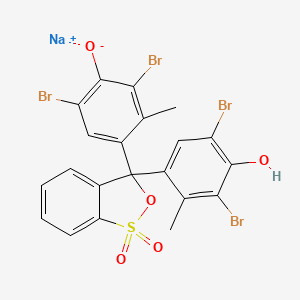
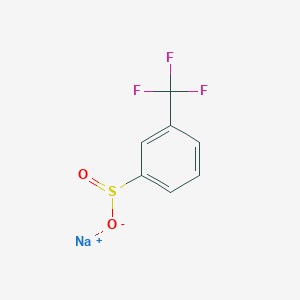
![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)


